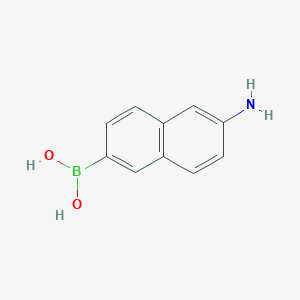

2-(2-Methyl-1H-imidazol-5-yl)acetonitrile

Descripción general

Descripción

“2-(2-Methyl-1H-imidazol-5-yl)acetonitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Pharmacological Applications

Imidazole derivatives, including compounds similar to 2-(2-Methyl-1H-imidazol-5-yl)acetonitrile, have been extensively studied for their pharmacological properties. Imiquimod, an imidazole analogue, activates the immune system through localized induction of cytokines and has shown potential in treating various cutaneous diseases such as genital warts and basal cell carcinoma T. Syed, 2001. Another study on YM872, a potent and water-soluble AMPA receptor antagonist, highlighted its neuroprotective efficacy, suggesting therapeutic potential in acute stroke treatment Masayasu Takahashi et al., 2006.

Chemical and Corrosion Inhibition

Imidazoline and its derivatives are recognized for their effectiveness as corrosion inhibitors due to their chemical structure, which facilitates adsorption onto metal surfaces. This property has led to their widespread use in the petroleum industry, among others, for protecting infrastructure against corrosion Nipaporn Sriplai & K. Sombatmankhong, 2023.

Medicinal Chemistry

Imidazole scaffolds are integral to various therapeutic agents due to their biological activities. A patent review covering the years 2012–2015 highlighted the broad spectrum of biological activities exhibited by 2-imidazoline-containing compounds, demonstrating their significance in developing treatments for neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases F. Sa̧czewski et al., 2016.

Material Science

The review on the synthesis, properties, and applications of ZIF-7 (Zn(bim)2), a material based on an imidazole framework, underscores the material's potential in hydrogen storage, adsorption, and separation due to its excellent thermal and chemical stability and large specific area Tong Xiao & Dingxin Liu, 2019.

Mecanismo De Acción

Target of Action

It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological activities . They are known to interact with various targets, leading to different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The interaction often involves binding to a specific site on the target, which can lead to changes in the target’s function and subsequent biological effects.

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific targets that the compound interacts with.

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .

Result of Action

Given the broad range of biological activities of imidazole derivatives, the effects could be diverse, depending on the specific targets and pathways that the compound interacts with .

Propiedades

IUPAC Name |

2-(2-methyl-1H-imidazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-8-4-6(9-5)2-3-7/h4H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACMGYAIDSNGFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

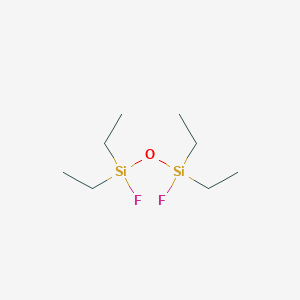

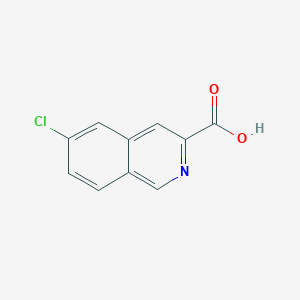

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

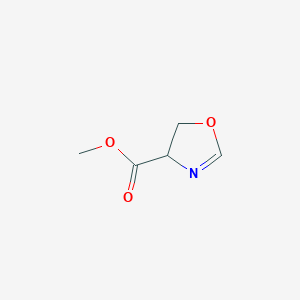

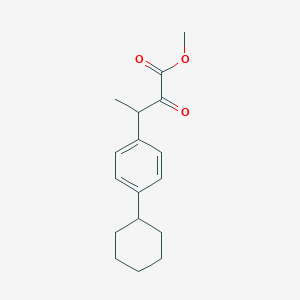

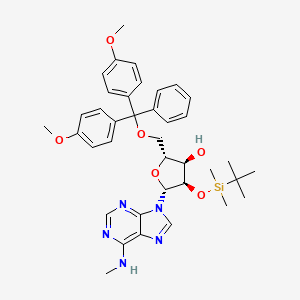

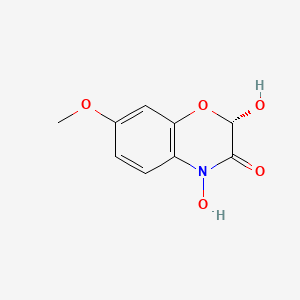

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3273506.png)